(3-Brom-2,5-dimethylphenyl)boronsäure

Übersicht

Beschreibung

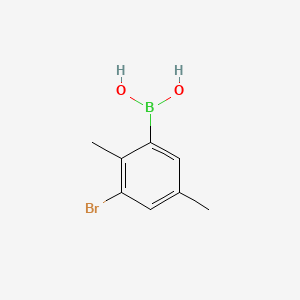

(3-Bromo-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and two methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Bromo-2,5-dimethylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of biaryl compounds, which are crucial in drug discovery and development.

Key Features:

- Reactivity : The presence of the bromine atom enhances the reactivity of the compound towards coupling reactions.

- Functional Group Tolerance : This compound can tolerate various functional groups, making it suitable for diverse synthetic pathways.

Synthesis of Pharmaceuticals

(3-Bromo-2,5-dimethylphenyl)boronic acid has been utilized in synthesizing various pharmaceutical agents. The ability to create complex molecular structures through cross-coupling reactions allows for the development of compounds with specific biological activities.

Case Studies:

- Anticancer Agents : Research has demonstrated that derivatives synthesized using this boronic acid exhibit promising anticancer properties. For instance, compounds derived from (3-Bromo-2,5-dimethylphenyl)boronic acid have shown efficacy against specific cancer cell lines.

- Antibiotics : The compound has also been employed in synthesizing novel antibiotics, highlighting its importance in addressing antibiotic resistance.

Materials Science

In materials science, (3-Bromo-2,5-dimethylphenyl)boronic acid is used to create advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals and other organic compounds makes it a suitable candidate for developing new materials with enhanced properties.

Applications:

- Conductive Polymers : The incorporation of this boronic acid into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications.

- Nanocomposites : Its use in nanocomposite materials has been explored to improve mechanical strength and thermal stability.

Bioconjugation Chemistry

The compound's boronic acid functionality allows it to participate in bioconjugation reactions, particularly with diols. This property is exploited in creating targeted drug delivery systems and diagnostic agents.

Research Insights:

- Targeted Drug Delivery : Studies have shown that conjugates formed using (3-Bromo-2,5-dimethylphenyl)boronic acid can selectively deliver therapeutic agents to specific cells or tissues.

- Diagnostic Applications : The compound's ability to form stable complexes with biomolecules has potential applications in biosensors and imaging agents.

Research and Development

Ongoing research continues to explore new applications for (3-Bromo-2,5-dimethylphenyl)boronic acid. Its role as a versatile reagent in organic synthesis positions it as a key player in advancing chemical research.

Wirkmechanismus

Target of Action

The primary target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3-Bromo-2,5-dimethylphenyl)boronic acid a valuable reagent in these processes .

Action Environment

The action of (3-Bromo-2,5-dimethylphenyl)boronic acid is influenced by environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-dimethylphenyl)boronic acid typically involves the bromination of 2,5-dimethylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of (3-Bromo-2,5-dimethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial reactors to handle larger quantities of reactants.

Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form corresponding phenols or quinones under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols and Quinones: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the bromine and methyl substituents.

2,5-Dimethylphenylboronic Acid: Lacks the bromine substituent.

3-Bromo-phenylboronic Acid: Lacks the methyl substituents

Uniqueness

(3-Bromo-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methyl groups allows for versatile functionalization and coupling reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(3-Bromo-2,5-dimethylphenyl)boronic acid is a compound of significant interest in both organic chemistry and biological research. Its primary applications stem from its role in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action

The main target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction , where it acts as a boron-containing reagent that facilitates the formation of biaryl compounds from aryl halides and boronic acids through a palladium-catalyzed process .

Mode of Action

The compound interacts through transmetalation , where the boron atom exchanges with a metal center (typically palladium), allowing for the formation of new carbon-carbon bonds. This interaction is crucial for synthesizing complex organic molecules .

Biochemical Pathways

(3-Bromo-2,5-dimethylphenyl)boronic acid influences several biochemical pathways:

- Carbon-Carbon Bond Formation : It plays a vital role in synthesizing biaryl compounds and other complex organic structures.

- Enzyme Interactions : The compound can interact with various enzymes and proteins, potentially leading to the activation or inhibition of specific biochemical pathways through covalent bond formation with active site residues.

Pharmacokinetics

The pharmacokinetic profile of (3-Bromo-2,5-dimethylphenyl)boronic acid indicates that it is relatively stable and can be prepared easily under mild conditions. Its environmental impact is minimal, making it suitable for various applications in synthetic chemistry and medicinal research .

Therapeutic Potential

Recent studies have explored the use of boronic acids in drug development, particularly in the context of boron neutron capture therapy (BNCT) for cancer treatment. The ability of boronic acids to form reversible covalent bonds with biomolecules positions them as potential agents in targeted therapies .

Case Studies

- Inhibition Studies : Research has demonstrated that (3-Bromo-2,5-dimethylphenyl)boronic acid can selectively inhibit certain kinases involved in cell signaling pathways. This inhibition alters phosphorylation states of key proteins, affecting cellular responses to stimuli .

- Gene Expression Modulation : The compound has been shown to influence gene expression by binding to transcription factors, thereby impacting cellular metabolism and function over time.

Dosage Effects

The biological effects of (3-Bromo-2,5-dimethylphenyl)boronic acid are dose-dependent:

- Low Doses : At lower concentrations, it selectively inhibits specific enzymes without significant toxicity.

- High Doses : Higher concentrations may induce oxidative stress and inflammation, highlighting the importance of dosage in therapeutic applications.

Summary Table of Biological Activity

Eigenschaften

IUPAC Name |

(3-bromo-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNNEMQNWANJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659380 | |

| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259318-83-6 | |

| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.